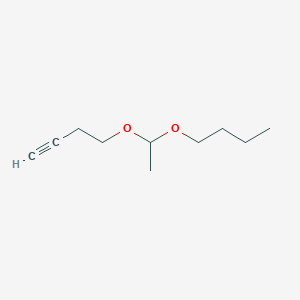![molecular formula C18H21ClN2O B14757716 [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol CAS No. 83-82-9](/img/structure/B14757716.png)
[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group, a methyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol typically involves the reaction of 4-chlorophenylpiperazine with appropriate reagents to introduce the methyl and phenyl groups. One common method involves the use of Grignard reagents or organolithium compounds to achieve the desired substitutions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic rings or the piperazine ring, potentially leading to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles for Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Saturated piperazine derivatives
Substitution Products: Para-substituted chlorophenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate receptor activity or enzyme function. It may serve as a lead compound in the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
- [2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline]
- 4-Chloro-4′-hydroxybenzophenone
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness:
- Structural Features: The presence of both chlorophenyl and phenyl groups on the piperazine ring distinguishes it from other piperazine derivatives.
- Reactivity: The compound’s unique substitution pattern influences its reactivity and the types of chemical transformations it can undergo.
- Applications: Its potential applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
83-82-9 |
|---|---|
Molekularformel |
C18H21ClN2O |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
[2-(4-chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol |
InChI |
InChI=1S/C18H21ClN2O/c1-20-11-17(14-5-3-2-4-6-14)21(13-22)18(12-20)15-7-9-16(19)10-8-15/h2-10,17-18,22H,11-13H2,1H3 |
InChI-Schlüssel |
IKLRKIFKPXABAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(N(C(C1)C2=CC=C(C=C2)Cl)CO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


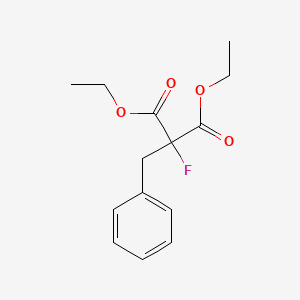

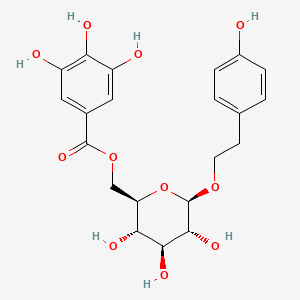
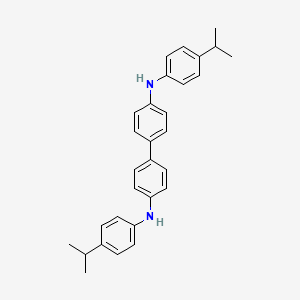
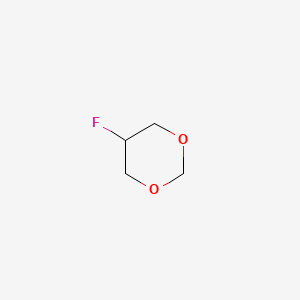
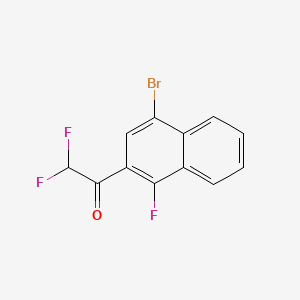
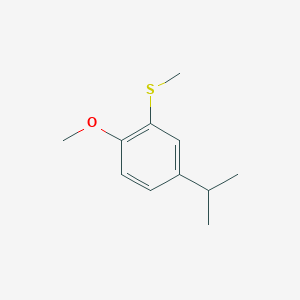

![Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate](/img/structure/B14757681.png)
![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
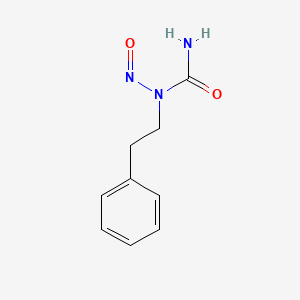
![2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole](/img/structure/B14757690.png)
